

comparative analysis of DB-3-291 and related analogs

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It appears there may be a typographical error in the requested compound identifier "**DB-3-291**," as no public data exists for a compound with that name. However, extensive research has been conducted on a similarly named therapeutic peptide, NVG-291, which is under investigation for nervous system repair. This guide provides a comparative analysis of NVG-291 and its related analogs based on available scientific data.

Comparative Analysis of NVG-291 and Analogs

NVG-291 is a therapeutic peptide designed to promote nervous system repair following injury or in degenerative diseases.[1] It is currently in clinical trials for spinal cord injury and has shown promise in preclinical models of other neurological conditions like stroke and multiple sclerosis.[2][3]

Analogs of NVG-291

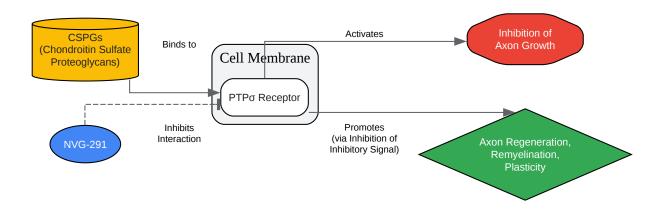
- NVG-291-R: This is the rodent analog of NVG-291 and has been extensively studied in various animal models of nervous system damage.[1][4][3][5] These preclinical studies have been crucial in establishing the mechanism of action and therapeutic potential of this class of peptides.
- NVG-300: This is a next-generation molecule currently in preclinical development for indications such as Amyotrophic Lateral Sclerosis (ALS) and stroke.[1][6] Specific details on its structure and performance compared to NVG-291 are not yet widely published.



Mechanism of Action

NVG-291 targets the receptor protein tyrosine phosphatase sigma (PTP σ), which is involved in inhibiting nerve repair.[1][2][7][8] Following injury to the central nervous system, chondroitin sulfate proteoglycans (CSPGs) are upregulated and bind to receptors like PTP σ on neurons, leading to an inhibition of axonal growth and repair.[6][2][7] NVG-291 is a peptide mimetic of the intracellular wedge domain of PTP σ .[1][8] By interfering with this signaling pathway, NVG-291 promotes neuronal regeneration, remyelination, and plasticity.[1][6][8]

Signaling Pathway Diagram



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Caption: NVG-291 mechanism of action.

Quantitative Data Summary

The following table summarizes key findings from preclinical and clinical studies of NVG-291 and its rodent analog, NVG-291-R.



Parameter	Compound	Model/Study	Key Findings	Reference
Motor Function Recovery	NVG-291-R	Rodent Spinal Cord Injury	Significant improvement in locomotor function.	[7]
NVG-291-R	Rodent Stroke Model	Improved motor and sensory function, spatial learning, and memory.	[2][9]	
Motor Connectivity	NVG-291	Phase 1b/2a Clinical Trial (Chronic SCI)	3-fold increase in motor evoked potential (MEP) amplitude in a hand muscle (p=0.0155).	[5][8][10]
Axonal Sprouting	NVG-291-R	Rodent Stroke Model	Increased axonal projections in the peri-infarct area.	[2][9]
Neuroblast Migration	NVG-291-R	Rodent Stroke Model	Enhanced migration of neuroblasts towards the lesion epicenter.	[2]
Safety and Tolerability	NVG-291	Phase 1 Clinical Trial (Healthy Volunteers)	Generally safe and well- tolerated. Most common adverse event was mild to moderate injection site reactions.	[5][7][10][11]





Experimental Protocols Preclinical Evaluation of NVG-291-R in a Rodent Model of Ischemic Stroke

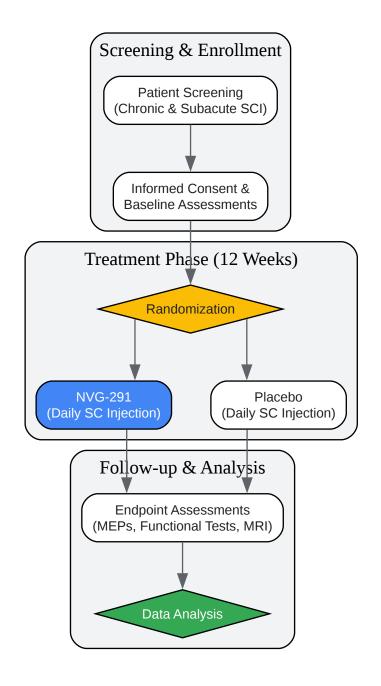
- Animal Model: Severe ischemic stroke is induced in rodents.
- Treatment: NVG-291-R is administered systemically. In some studies, treatment was initiated up to 7 days post-stroke.[9]
- Behavioral Analysis: Motor and sensory function, as well as learning and memory, are assessed using standardized tests.[2][9]
- Histological Analysis: Brain tissue is examined to quantify axonal sprouting, neuroblast migration, and the extent of brain atrophy.[2] Molecular pathways, such as ERK and MMP2, are also investigated.[2]

Phase 1b/2a Clinical Trial of NVG-291 in Spinal Cord **Injury (CONNECT SCI)**

- Study Design: A double-blind, placebo-controlled, randomized trial (NCT05965700).[1][12]
- Participants: Two cohorts are enrolled: chronic (1-10 years post-injury) and subacute (20-90 days post-injury) cervical spinal cord injury patients.[1][8][12]
- Intervention: Participants receive a fixed daily subcutaneous dose of NVG-291 or a placebo for 12 weeks.[11]
- Primary Efficacy Endpoints: The primary objectives are to assess changes in corticospinal connectivity to upper and lower extremity muscles, measured by changes in motor evoked potential (MEP) amplitudes.[1][4][3][5][11]
- Secondary and Exploratory Endpoints: These include functional outcome measures (e.g., GRASSP for hand function), MRI imaging, and blood biomarkers to provide a comprehensive assessment of recovery.[4][3][5][8][10][11]

Experimental Workflow Diagram





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Caption: Phase 1b/2a clinical trial workflow.

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